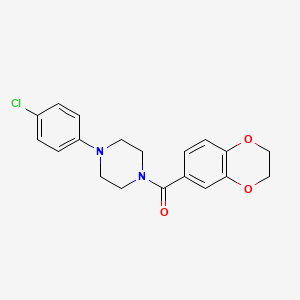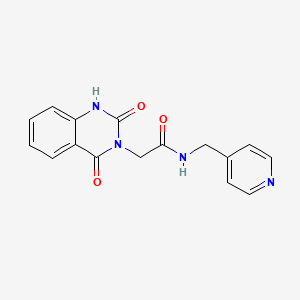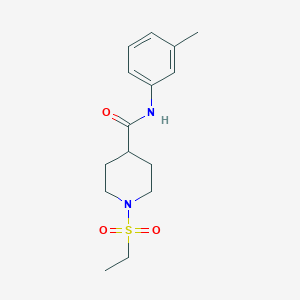![molecular formula C17H16FNO2 B4614581 N-(2-fluorophenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4614581.png)
N-(2-fluorophenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide
Vue d'ensemble
Description
This section explores the general context of fluoro-benzamide derivatives, which are relevant in various chemical and biological applications due to their unique structural and functional properties. Benzamide derivatives, particularly those substituted with fluorine, exhibit significant pharmacological activities and are of interest in material science and organic synthesis.
Synthesis Analysis
The synthesis of fluoro-benzamide derivatives involves strategic functionalization of the benzamide moiety with fluorine atoms and other substituents to achieve desired properties. A common approach includes direct acylation reactions and modifications through various organic synthesis techniques, such as nucleophilic substitution reactions (Younes et al., 2020; Meiresonne et al., 2015).
Molecular Structure Analysis
X-ray crystallography and spectroscopic analyses play crucial roles in characterizing the molecular structure of fluoro-benzamide derivatives. These studies reveal the planarity, conformation, and supramolecular interactions, such as hydrogen bonding and halogen interactions, which influence the stability and reactivity of the compounds (Moreno-Fuquen et al., 2022).
Chemical Reactions and Properties
Fluoro-benzamide derivatives participate in various chemical reactions, including halogen bonding, nucleophilic substitution, and rearrangements. These reactions are essential for further modifications and applications of the compounds. The presence of fluorine significantly affects the reactivity and interaction patterns of these molecules (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are directly influenced by the molecular arrangement and the nature of substituents. Studies employing X-ray crystallography and spectroscopic methods provide insights into the crystal packing, disorder phenomena, and polymorphism observed in these compounds (Chopra & Row, 2008).
Applications De Recherche Scientifique
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including various radioligands, have been developed to measure amyloid in vivo in patients with Alzheimer's disease. The use of PET amyloid imaging techniques is a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain, enabling early detection of Alzheimer's disease and evaluation of new antiamyloid therapies (Nordberg, 2008).
Synthesis of Fluorinated Compounds
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory material, illustrates the importance of fluorinated compounds in drug development. This study showcases a practical synthesis method, highlighting the challenges and solutions in the synthesis of fluorinated intermediates, which could be relevant to the synthesis and application of N-(2-fluorophenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide (Qiu et al., 2009).
Benzoxaboroles: Chemistry and Applications
Benzoxaboroles, derivatives of phenylboronic acids, are explored for their wide applications including biological activity. Given the structural significance of boron-containing compounds in medicinal chemistry, research on benzoxaboroles provides insights into the development of novel compounds with potential therapeutic uses. This might offer a perspective on the structural modification and application possibilities for N-(2-fluorophenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide in various scientific and therapeutic fields (Adamczyk-Woźniak et al., 2009).
Fluorophores in Molecular Imaging
The review on the toxicity of organic fluorophores used in molecular imaging highlights the potential of fluorinated compounds in real-time cancer diagnosis. This insight into fluorophores' applications and their safety considerations might be relevant when considering N-(2-fluorophenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide for similar applications, emphasizing the importance of evaluating the safety and efficacy of fluorinated compounds in biomedical imaging (Alford et al., 2009).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3-(2-methylprop-2-enoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12(2)11-21-14-7-5-6-13(10-14)17(20)19-16-9-4-3-8-15(16)18/h3-10H,1,11H2,2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMFOPKKFGAKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4614510.png)
![2-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614511.png)
![N-(4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4614513.png)

![1-(2-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4614533.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B4614540.png)
![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4614547.png)
![4-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4614548.png)
![2-[4-(3-isoxazolylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4614571.png)
![4-{[3-(4-morpholinylcarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4614573.png)

![4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4614586.png)
![N-cyclopentyl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4614592.png)